molecular formula C17H12BrClN2O4 B3669831 (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B3669831
M. Wt: 423.6 g/mol
InChI Key: BYHMUTLNQCNBLY-QPEQYQDCSA-N
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Description

(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 4-bromophenyl group and a 5-chloro-2-hydroxy-3-methoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the 4-bromophenyl group: This step involves the bromination of the phenyl ring, followed by coupling with the pyrazolidine-3,5-dione core using a palladium-catalyzed cross-coupling reaction.

    Addition of the 5-chloro-2-hydroxy-3-methoxyphenylmethylidene group: This step can be accomplished through a condensation reaction between the pyrazolidine-3,5-dione core and the corresponding aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms may enhance its binding affinity to these targets, while the hydroxyl and methoxy groups may facilitate hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-chlorophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

The uniqueness of (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of both bromine and chlorine atoms may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O4/c1-25-14-8-11(19)6-9(15(14)22)7-13-16(23)20-21(17(13)24)12-4-2-10(18)3-5-12/h2-8,22H,1H3,(H,20,23)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHMUTLNQCNBLY-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 4
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 5
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 6
Reactant of Route 6
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

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